3-Methylcyclohexanamine hydrochloride
Overview
Description
3-Methylcyclohexanamine hydrochloride is an organic compound with the molecular formula C7H15N•HCl. It is a derivative of cyclohexanamine, where a methyl group is attached to the third carbon of the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclohexanamine hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3-methylcyclohexanone in the presence of ammonia and a hydrogenation catalyst such as nickel or cobalt. The reaction typically occurs under high pressure and temperature conditions .
Another method involves the alkylation of cyclohexylamine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow hydrogenation of 3-methylcyclohexanone using a fixed-bed reactor. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form 3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 3-Methylcyclohexanone
Reduction: 3-Methylcyclohexanol
Substitution: N-alkyl derivatives of 3-methylcyclohexanamine.
Scientific Research Applications
3-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for amine receptors and transporters in biological systems. It may also participate in enzymatic reactions involving amine oxidases and transferases .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the methyl group on the cyclohexane ring.
N-Methylcyclohexylamine: A derivative where the amine group is methylated.
3-Methylcyclohexanol: The reduced form of 3-methylcyclohexanamine.
Uniqueness
3-Methylcyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-methylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKCFRNDXQWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508357 | |
Record name | 3-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-71-7 | |
Record name | 3-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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